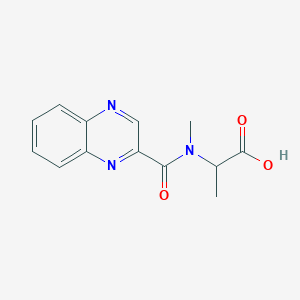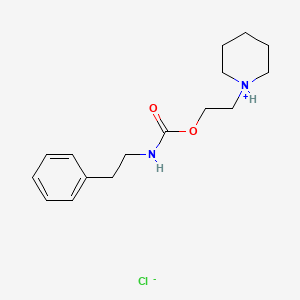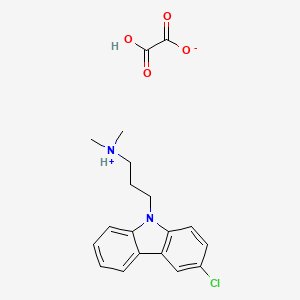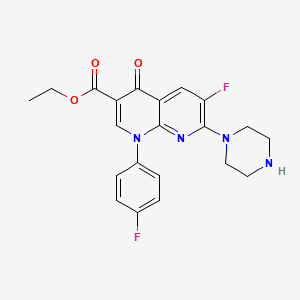
N-Methyl-N-(quinoxaline-2-carbonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(quinoxaline-2-carbonyl)alanine typically involves the reaction of quinoxaline derivatives with alanine in the presence of a methylating agent. One common method is the copper-catalyzed quinoxalinone formation of 2-haloanilines and amino acids, followed by reduction and oxidation steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as copper or palladium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and multicomponent reactions (MCRs) are often employed to achieve efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(quinoxaline-2-carbonyl)alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like vanadium (V) oxide.
Reduction: Reduction reactions can be carried out using agents such as aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Vanadium (V) oxide
Reducing agents: Aluminum hydride
Catalysts: Copper, palladium
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield quinoxalin-2-ones, while reduction can produce tetrahydroquinoxalines .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(quinoxaline-2-carbonyl)alanine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of functional materials and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(quinoxaline-2-carbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription . This property makes it a potential candidate for anticancer and antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: A basic structure with diverse biological activities.
Quinoline: Known for its applications in medicinal chemistry and drug discovery.
Echinomycin: A quinoxaline-containing antibiotic with potent antitumor activity.
Uniqueness
N-Methyl-N-(quinoxaline-2-carbonyl)alanine is unique due to its specific structure, which combines the quinoxaline moiety with an alanine residue. This combination imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
21704-83-6 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
2-[methyl(quinoxaline-2-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H13N3O3/c1-8(13(18)19)16(2)12(17)11-7-14-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
QZTGAMKKSOLPRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)



![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)

![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)


